Sodium mercaptomethanesulfonate
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry, a significant branch of organic chemistry, investigates the synthesis and properties of organic compounds containing sulfur. wikipedia.org These compounds are integral to various biological and industrial processes. ontosight.aiteachy.ai Nature abounds with organosulfur compounds; for instance, they are present in essential amino acids like cysteine and methionine, and in vital biomolecules such as coenzyme A and glutathione (B108866). britannica.comnih.gov The applications of synthetic organosulfur compounds are vast, ranging from pharmaceuticals like penicillin and sulfa drugs to industrial materials such as polymers and solvents. ontosight.aibritannica.com
Within this broad field, compounds containing thiol (or sulfhydryl, -SH) and sulfonic acid (-SO₃H) functional groups hold particular interest due to their distinct chemical behaviors. britannica.com Thiols are the sulfur analogs of alcohols and are known for their nucleophilicity and characteristic odors. wikipedia.orglibretexts.org Sulfonic acids, on the other hand, are strong acids. The presence of both a thiol and a sulfonate group in a single molecule, as in mercaptomethanesulfonate, creates a bifunctional compound with unique reactivity and properties.
Structural Features and Unique Chemical Functionalities of Sodium Mercaptomethanesulfonate
This compound is characterized by the presence of both a thiol (-SH) group and a sulfonate (-SO₃⁻) group attached to the same methane (B114726) carbon, with a sodium ion (Na⁺) forming a salt with the sulfonate. This arrangement of functional groups on a single carbon atom is a key structural feature.
The thiol group is known for its ability to undergo oxidation to form disulfides (R-S-S-R) or, with stronger oxidizing agents, sulfonic acids. britannica.comwikipedia.orgvedantu.com It is also more acidic than its alcohol counterpart. wikipedia.org The sulfonate group, being the salt of a strong acid, is highly polar and imparts water solubility to the molecule. The co-location of these two functional groups suggests a molecule with both nucleophilic (from the thiol) and highly polar, water-soluble (from the sulfonate) characteristics.
A closely related and well-studied compound is sodium 2-mercaptoethanesulfonate, commonly known as Mesna (B1676310). chemspider.comnih.gov In Mesna, the thiol and sulfonate groups are attached to adjacent carbons in an ethane (B1197151) backbone. nih.gov Research on Mesna has demonstrated its function as a potent antioxidant and a detoxifying agent. chemicalbook.com It can modulate the activity of enzymes like myeloperoxidase and protect against cellular damage by scavenging reactive oxygen species. nih.gov The chemical functionalities observed in Mesna provide insights into the potential reactivity of this compound, stemming from the interplay of its thiol and sulfonate groups.
Historical Perspectives and Early Investigations of Related Thiol-Sulfonate Compounds
The history of organosulfur chemistry dates back to the 19th century with the discovery and characterization of various classes of sulfur-containing compounds. tandfonline.comtandfonline.com The analogy between sulfur and oxygen compounds was recognized early on, which helped in understanding the properties of thioethers and thiols. tandfonline.com
The synthesis of compounds containing both thiol and sulfonic acid moieties has been a subject of interest for their potential applications in various fields, including materials science and medicine. acs.orgnih.gov Early synthetic methods often involved multi-step processes. For instance, the synthesis of sulfonic acid derivatives could be achieved through the oxidative deprotection of thiols. nih.gov More recent methods have focused on developing more efficient, often one-pot, procedures for creating these bifunctional molecules. nih.gov
The study of thiosulfonates, which are related to thiol-sulfonate compounds, has also contributed to our understanding of the chemistry of sulfur-sulfur bonds and their reactions with nucleophiles like thiols. rsc.org These investigations have been crucial in developing selective chemical reactions for modifying polymers and biological molecules. rsc.org The development of catalysts containing both sulfonic acid and thiol groups has also been an area of active research, aiming to create materials with cooperative catalytic activity. acs.org
Compound Information
| Compound Name |
| This compound |
| Sodium 2-mercaptoethanesulfonate (Mesna) |
| Cysteine |
| Methionine |
| Coenzyme A |
| Glutathione |
| Penicillin |
| Sulfa drugs |
| Thiol |
| Sulfonic acid |
| Thioethers |
| Disulfides |
| Thiosulfonates |
Data on the Related Compound: Sodium 2-mercaptoethanesulfonate (Mesna)
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₅NaO₃S₂ | merckmillipore.com |
| Molecular Weight | 164.18 g/mol | merckmillipore.com |
| Form | Powder | merckmillipore.com |
| Storage Temperature | 2-30°C | merckmillipore.com |
| IUPAC Name | sodium;2-sulfanylethanesulfonate | nih.gov |
Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 19767-45-4 | merckmillipore.com |
| EC Number | 243-285-9 | merckmillipore.com |
| InChI Key | XOGTZOOQQBDUSI-UHFFFAOYSA-M | merckmillipore.com |
| SMILES | C(CS(=O)(=O)[O-])S.[Na+] | nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
68928-43-8 |
|---|---|
Molecular Formula |
CH3NaO3S2 |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
sodium;sulfanylmethanesulfonate |
InChI |
InChI=1S/CH4O3S2.Na/c2-6(3,4)1-5;/h5H,1H2,(H,2,3,4);/q;+1/p-1 |
InChI Key |
WBIKPQSRRXSSPQ-UHFFFAOYSA-M |
Canonical SMILES |
C(S)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Mercaptomethanesulfonate
Established Chemical Synthesis Pathways for Mercaptoethanesulfonate Derivatives
The synthesis of sodium 2-mercaptoethanesulfonate (Mesna) is well-documented, with established pathways that primarily involve sulfonylation followed by thiolation, or variations thereof. These methods rely on commercially available starting materials and proceed through key intermediates.
Sulfonylation and Thiolation Strategies
A common and established route to sodium 2-mercaptoethanesulfonate involves a two-step process starting from a halogenated ethane (B1197151) derivative. This strategy hinges on the introduction of the sulfonate group first, followed by the thiol group.
A key process involves the reaction of 1,2-dichloroethane (B1671644) with sodium sulfite (B76179) in an aqueous-alcoholic solution to yield sodium 2-chloroethanesulfonate. google.com This intermediate is then subjected to thiolation. A widely used method for this step is the reaction with thiourea (B124793). google.com The reaction of sodium 2-chloroethanesulfonate with thiourea forms a thiuronium salt intermediate (2-S-thiuronium ethanesulfonate). google.com This salt is subsequently hydrolyzed, typically under basic conditions using ammonia (B1221849), to yield the desired 2-mercaptoethanesulfonic acid, which is then neutralized with a sodium base to give the final product, sodium 2-mercaptoethanesulfonate. google.com
An alternative approach to introducing the sulfur functionalities could theoretically involve the direct sulfonation of a thiol or the thiolation of a sulfonic acid. However, the former is prone to oxidation of the thiol group, while the latter can be challenging to achieve selectively.
Precursor Compound Chemistry and Reaction Conditions
The synthesis of sodium 2-mercaptoethanesulfonate relies on specific precursor compounds and carefully controlled reaction conditions to ensure high yield and purity.
Table 1: Key Precursors in the Synthesis of Sodium 2-mercaptoethanesulfonate
| Precursor Compound | Role in Synthesis |
| 1,2-Dichloroethane | Starting material for the formation of the chloroethanesulfonate intermediate. google.com |
| Sodium Sulfite | Source of the sulfonate group. google.com |
| Sodium 2-chloroethanesulfonate | Key intermediate containing both the chloro and sulfonate functionalities. google.com |
| Thiourea | A common and effective thiolating agent. google.com |
| Ammonia | Used for the hydrolysis of the thiuronium salt intermediate. google.com |
The reaction conditions for these steps are critical. The initial reaction of 1,2-dichloroethane with sodium sulfite is typically carried out in an aqueous ethanol (B145695) solution. google.com The subsequent reaction with thiourea is often performed in water at elevated temperatures, with the addition of a catalyst like sodium bromide to accelerate the reaction. google.com The final hydrolysis step with ammonia is also conducted at an elevated temperature. google.com The final product is often isolated by precipitation from an alcoholic solution. google.com
Table 2: Typical Reaction Parameters for the Synthesis of Sodium 2-mercaptoethanesulfonate via the Thiourea Route
| Parameter | Value/Condition | Source |
| Step 1: Sulfonylation | ||
| Reactants | 1,2-dichloroethane, Sodium sulfite | google.com |
| Solvent | Aqueous ethanol | google.com |
| Step 2: Thiolation | ||
| Reactants | Sodium 2-chloroethanesulfonate, Thiourea | google.com |
| Solvent | Water | google.com |
| Catalyst | Sodium bromide | google.com |
| Temperature | Boiling | google.com |
| Step 3: Hydrolysis | ||
| Reagent | Concentrated Ammonia | google.com |
| Temperature | ~45-55 °C (exothermic) | google.com |
| Final Product Isolation | ||
| Method | Precipitation from ethanol | google.com |
| Purity | 95-98% | google.com |
Novel Synthetic Approaches and Green Chemistry Considerations in Mercaptoalkanesulfonate Production
While the established routes are effective, there is a growing emphasis on developing more sustainable and efficient synthetic methods in line with the principles of green chemistry.
Catalytic Methods for Enhanced Selectivity and Yield
The use of catalysts can significantly improve the efficiency of chemical reactions by increasing selectivity and yield while often allowing for milder reaction conditions. In the context of mercaptoalkanesulfonate synthesis, catalytic approaches are being explored.
For instance, the use of sodium bromide as a catalyst in the reaction of sodium 2-chloroethanesulfonate with thiourea has been shown to accelerate the formation of the thiuronium salt intermediate. google.com Research into more advanced catalytic systems, such as phase-transfer catalysts, could potentially further enhance the reaction rates and yields, particularly in biphasic reaction media, which can simplify product separation.
Environmentally Benign Synthetic Routes
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org For the synthesis of mercaptoalkanesulfonates, this could involve several strategies:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids is a key aspect of green chemistry. organic-chemistry.org The established synthesis of Mesna (B1676310) already utilizes water and ethanol, which are considered greener solvents. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. The established synthesis of Mesna, while effective, does generate by-products that need to be managed.
Renewable Feedstocks: While the current synthesis relies on petrochemical-based starting materials like ethylene (B1197577) dichloride, future research could explore the use of bio-based feedstocks to produce the necessary precursors.
One sustainable strategy that has been explored for the synthesis of sulfonic acids involves the use of thiourea dioxide as an eco-friendly sulfur dioxide surrogate in combination with air as a green oxidant. rsc.org While not yet applied to mercaptomethanesulfonate, this approach highlights the potential for developing novel, greener sulfonation methods.
Optimization of Reaction Parameters and Scale-Up Considerations
The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of scale-up challenges.
For the synthesis of sodium 2-mercaptoethanesulfonate, key parameters to optimize include:
Temperature: Each step of the synthesis has an optimal temperature range to maximize yield and minimize side reactions. For example, the hydrolysis of the thiuronium salt is an exothermic reaction that requires careful temperature control. google.com
Concentration of Reactants: The molar ratios of the reactants, such as sodium 2-chloroethanesulfonate and thiourea, need to be optimized to ensure complete conversion and efficient use of materials.
Reaction Time: Optimizing the reaction time for each step is crucial for maximizing throughput in a production setting.
Catalyst Loading: In catalyzed reactions, the amount of catalyst used needs to be optimized to balance reaction rate with cost and potential contamination of the product.
Scale-up considerations include:
Heat Transfer: Exothermic reactions, in particular, require efficient heat removal on a large scale to prevent runaway reactions.
Mass Transfer: Ensuring efficient mixing of reactants is critical, especially in heterogeneous reaction mixtures.
Product Isolation and Purification: The method of product isolation, such as precipitation and filtration, needs to be scalable and efficient. google.com The use of crystallization from a suitable solvent system is a common technique for purification on a large scale. google.com
Waste Management: The disposal and potential recycling of by-products and solvents are important environmental and economic considerations in large-scale production.
Chemical Reactivity and Mechanistic Investigations of Sodium Mercaptomethanesulfonate
Thiol Group Reactivity in Sodium Mercaptomethanesulfonate
The thiol group is the primary site of many of the characteristic reactions of this compound, acting as a potent nucleophile and a readily oxidizable center.
Nucleophilic Reactivity and Addition Mechanisms
The sulfhydryl group of this compound is a soft nucleophile, readily participating in nucleophilic addition reactions, particularly with soft electrophiles. A prominent example of this reactivity is its role in the detoxification of acrolein, a toxic and urothelial-damaging metabolite of certain chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide. wikipedia.orgsigmaaldrich.compatsnap.com
The mechanism of this detoxification is a classic Michael addition. wikipedia.org Acrolein (CH₂=CH-CHO) is an α,β-unsaturated aldehyde, possessing an electrophilic β-carbon due to the electron-withdrawing nature of the adjacent carbonyl group. The thiolate form of this compound acts as the nucleophile, attacking this β-carbon. This leads to the formation of a stable, non-toxic thioether adduct, which is then safely excreted in the urine. wikipedia.orgpatsnap.com This reaction is crucial in a clinical setting to prevent hemorrhagic cystitis, a severe side effect of certain cancer therapies. patsnap.comnih.gov
The nucleophilic character of the thiol group also enables it to react with other electrophilic species. For instance, it has been shown to react with the anticancer drug cisplatin, a platinum-based compound. nih.gov This reaction involves the displacement of chloride ligands from the platinum center by the thiol group, leading to the formation of a platinum-thiolate complex. This interaction can modulate the activity and toxicity profile of cisplatin. nih.gov
Oxidation-Reduction Pathways and Redox Cycling
The thiol group of this compound is susceptible to oxidation, a key feature of its in vivo behavior. It readily undergoes a one-electron oxidation to form a thiyl radical, which can then dimerize with another thiyl radical to form a disulfide-bridged compound known as dimesna (B1670654) (2,2'-dithiobis(ethanesulfonate)). scholaris.canih.gov This oxidation can occur spontaneously in the presence of oxygen or can be mediated by metal ions. nih.gov
In biological systems, this compound and dimesna exist in a dynamic equilibrium, participating in a redox cycle. scholaris.ca In the bloodstream, mesna (B1676310) is rapidly oxidized to its inactive disulfide form, dimesna. patsnap.comscholaris.ca Upon reaching the kidneys, dimesna is reduced back to the active thiol form, mesna, by various enzymatic and non-enzymatic processes. scholaris.ca Enzymes such as the thioredoxin and glutaredoxin systems can facilitate this reduction. scholaris.ca Additionally, non-enzymatic thiol-disulfide exchange with endogenous thiols like glutathione (B108866) and cysteine contributes to the regeneration of mesna. scholaris.ca This renal-specific reduction is critical for its localized protective effects in the bladder. scholaris.ca
The redox cycling of this compound is not only central to its pharmacological activity but also highlights its role as a potent antioxidant, capable of scavenging reactive oxygen species. patsnap.com
Ligand Coordination and Complex Formation with Metal Centers
The thiol group of this compound can act as a ligand, coordinating with various metal centers to form metal-thiolate complexes. Research has demonstrated that mesna can react with transition metals such as copper, leading to the formation of covalent metal-thiol compounds. nih.gov This interaction can result in the reduction of the metal's oxidation state, with the concomitant oxidation of mesna to dimesna. nih.gov
Furthermore, this compound has been shown to bind to metal ions that are already complexed with proteins. For example, it can interact with copper bound to serum albumin, forming a mesna-protein-metal complex. nih.gov This suggests a potential role for mesna in modulating the transport and distribution of metal ions in biological systems. The ability to chelate metal ions is a characteristic of thiol-containing compounds and contributes to their diverse biological activities. nih.govmdpi.comnih.gov
Sulfonate Group Chemistry and Interactions
The highly polar and anionic sulfonate group governs the physicochemical properties of this compound, such as its high water solubility and its interactions with charged species and surfaces.
Ionic Interactions and Electrostatic Phenomena
The sulfonate group (-SO₃⁻) is a strong acid conjugate base, meaning it is fully ionized at physiological pH. wikipedia.org This permanent negative charge dictates its electrostatic interactions with cations and positively charged surfaces. In solution, the sulfonate group is surrounded by a hydration shell and interacts with counterions, primarily sodium ions (Na⁺) in its salt form.
These electrostatic interactions are fundamental to the compound's behavior in aqueous environments. The strong ionic character of the sulfonate group contributes to the high water solubility of this compound and its disulfide, dimesna. This property is essential for its systemic distribution and renal excretion. The electrostatic repulsion between the negatively charged sulfonate groups of different molecules also influences their aggregation behavior in solution.
Studies on analogous sulfonate-containing molecules have shown that the nature of the counterion (e.g., Li⁺, Na⁺, Cs⁺) can influence the interactions at charged interfaces, highlighting the role of specific ion effects in addition to general electrostatic attraction. nih.gov
Role in Supramolecular Assembly and Material Interfaces
The sulfonate group can play a significant role in directing the assembly of molecules into larger, ordered structures, a field known as supramolecular chemistry. The ability of sulfonate groups to coordinate with metal ions can lead to the formation of one-, two-, or three-dimensional coordination polymers. scholaris.ca While specific supramolecular assemblies involving only this compound are not extensively documented, the principles governing sulfonate-mediated assembly are well-established.
The interactions of the sulfonate group are also critical at material interfaces. For instance, this compound has been shown to adsorb onto gold and silver surfaces. nih.govresearchgate.net This adsorption is driven by the interaction of the thiol group with the metal surface, while the sulfonate group extends into the solution, creating a negatively charged, hydrophilic surface. This self-assembly of a monolayer can be used to modify the surface properties of materials.
Investigation of Reaction Kinetics and Thermodynamics for this compound Transformations
The chemical reactivity of this compound (mesna) is central to its function, particularly in biological systems. Its transformations are primarily governed by the nucleophilic nature of its thiol group and the reversible formation of its disulfide dimer, dimesna. Mechanistic investigations have focused on understanding the rates and energetic profiles of these key reactions.
Rate Determinations of Key Chemical Reactions
Detailed kinetic studies providing specific rate constants, rate laws, and activation energies for the reactions of this compound are not extensively documented in publicly available literature. However, the primary reactions of interest, namely the Michael addition to α,β-unsaturated carbonyl compounds and thiol-disulfide exchange, have been qualitatively and mechanistically described.
Reaction with Acrolein:
The detoxification of acrolein, a toxic metabolite of certain chemotherapeutic agents, by mesna is a critical reaction. This transformation proceeds via a Michael addition, a nucleophilic addition of the thiolate anion of mesna to the β-carbon of the α,β-unsaturated aldehyde, acrolein. This reaction forms a stable, non-toxic thioether adduct. nih.gov
The reaction is understood to be rapid, which is crucial for its protective effects in the urinary bladder where acrolein concentrates. nih.gov The rate of this reaction is dependent on the concentration of both mesna and acrolein. While the precise rate law and rate constants are not readily found in published research, the reaction mechanism is consistent with a second-order process, first order with respect to each reactant. The nucleophilicity of the thiol group, which is enhanced at physiological pH due to partial deprotonation to the more reactive thiolate anion, drives this reaction.
Thiol-Disulfide Exchange:
This compound can undergo oxidation to form its disulfide dimer, 2,2'-dithiobis(ethanesulfonate), commonly known as dimesna. Conversely, dimesna can be reduced back to two molecules of mesna. This reversible thiol-disulfide exchange is a key aspect of its in vivo behavior. The reaction involves the interaction of a thiolate anion with a disulfide bond in a two-step SN2 reaction. nih.gov
In biological systems, the reduction of dimesna back to the active thiol form, mesna, is facilitated by endogenous thiols such as glutathione and cysteine, as well as by enzymatic systems. nih.gov The rates of these exchange reactions are influenced by the redox environment and the relative concentrations of the participating thiols and disulfides.
Equilibrium Studies and Thermodynamic Profiling
The thermodynamic favorability of this compound's reactions determines the extent to which they proceed and the position of equilibrium.
Mesna-Dimesna Redox Equilibrium:
The equilibrium between mesna and its oxidized form, dimesna, is a central aspect of its chemistry. While specific thermodynamic parameters such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the mesna-dimesna redox couple are not widely reported, the equilibrium constants for the reduction of dimesna by other biologically relevant thiols have been investigated. These constants provide insight into the relative thermodynamic stability of the mixed disulfides and the driving forces for the exchange reactions.
A study investigating the non-enzymatic thiol-disulfide exchange between dimesna and other thiols, such as cysteine and glutathione, has provided equilibrium constants for these reactions. nih.gov These values are crucial for understanding the fate of mesna and dimesna in a biological milieu.
Table 1: Equilibrium Constants for the Reduction of Dimesna by Cysteine and Glutathione This interactive table provides the equilibrium constants (Keq) for the thiol-disulfide exchange reactions between dimesna and the biological thiols, cysteine and glutathione. The data is derived from studies investigating the metabolic pathways of dimesna.
| Reactants | Products | Equilibrium Constant (Keq) | Reference |
| Dimesna + 2 Cysteine | 2 Mesna + Cystine | Data not explicitly provided | nih.gov |
| Dimesna + 2 Glutathione (GSH) | 2 Mesna + Glutathione Disulfide (GSSG) | Data not explicitly provided | nih.gov |
Thermodynamics of Acrolein Adduct Formation:
The Michael addition of mesna to acrolein is a thermodynamically favorable process, leading to the formation of a stable covalent bond. This exergonic reaction is driven by the formation of a strong carbon-sulfur bond, which outweighs the energy of the carbon-carbon double bond that is broken. The precise enthalpy and entropy changes for this specific reaction are not detailed in the available literature, but the reaction's efficacy in vivo suggests a spontaneous and essentially irreversible process under physiological conditions.
Advanced Analytical Characterization of Sodium Mercaptomethanesulfonate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and evaluating the purity of sodium mercaptomethanesulfonate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and chemical bonds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: In a typical ¹H NMR spectrum, the protons of the ethyl group would exhibit distinct signals. The protons on the carbon adjacent to the thiol group (-CH₂SH) and the protons on the carbon adjacent to the sulfonate group (-CH₂SO₃⁻) would likely appear as triplets due to coupling with each other.
¹³C NMR: The ¹³C NMR spectrum would show two distinct signals corresponding to the two carbon atoms in the ethane (B1197151) backbone, providing further confirmation of the molecular structure.
²³Na NMR: As a quadrupolar nucleus, ²³Na NMR can provide information about the sodium ion's chemical environment and its interaction with the sulfonate group. The chemical shift and line width in the ²³Na NMR spectrum can be influenced by factors such as solvation and ion-pairing. nih.gov
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. COSY spectra would show correlations between the coupled protons of the ethyl group, while HMBC spectra would reveal long-range couplings between protons and carbons, solidifying the structural assignment.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (-CH₂SH) | ~2.7 | Triplet |
| ¹H (-CH₂SO₃⁻) | ~3.0 | Triplet |
| ¹³C (-CH₂SH) | ~25 | - |
| ¹³C (-CH₂SO₃⁻) | ~55 | - |
| ²³Na | Dependent on solvent and concentration | Singlet |
Vibrational Spectroscopy (Infrared and Raman) Studies
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups within this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the sulfonate group (SO₃⁻) typically in the regions of 1250-1150 cm⁻¹ (asymmetric stretch) and 1070-1030 cm⁻¹ (symmetric stretch). The S-H stretching vibration of the thiol group would likely appear as a weak band around 2600-2550 cm⁻¹. The C-H stretching and bending vibrations of the ethyl group would also be present.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The S-H and S-S (if disulfide impurity is present) stretching vibrations would be more prominent in the Raman spectrum compared to the IR spectrum. The C-S stretching vibration would also be observable. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, useful for identification and purity assessment. ksu.edu.sa The use of Surface-Enhanced Raman Scattering (SERS) has been reported for the quantification of the active ingredient in pharmaceutical preparations. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| S-H Stretch | 2600-2550 | Raman (strong), IR (weak) |
| C-H Stretch | 3000-2850 | IR, Raman |
| SO₃⁻ Asymmetric Stretch | 1250-1150 | IR (strong) |
| SO₃⁻ Symmetric Stretch | 1070-1030 | IR (strong) |
| C-S Stretch | 700-600 | Raman |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is crucial for the accurate determination of the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation.
Using a technique like electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, providing a highly accurate mass measurement. A study utilizing HPLC-tandem mass spectrometry (MS/MS) reported the detection of the molecular ion of Mesna (B1676310) at an m/z ratio of 140.40 ([M-H]⁻). chromatographyonline.com
Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the parent ion. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for the [M-H]⁻ ion could include the loss of SO₃ (80 Da) or cleavage of the C-S bonds. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification in various matrices.
Development of Liquid Chromatography (LC) Techniques (e.g., HPLC, UHPLC)
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for the analysis of this compound. Due to the polar and ionic nature of the compound, reversed-phase chromatography with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) are common approaches.
Several HPLC methods have been developed for the quantification of the active ingredient, Mesna. chromatographyonline.com One method utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an ion-pairing reagent, with UV detection. Another sensitive method involved HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high selectivity and low detection limits. chromatographyonline.com A reported HPLC-MS/MS method for the analysis of Mesna in rat plasma demonstrated a wide linear range from 0.05 to 200 μM and a limit of detection of 20 nM. chromatographyonline.com
The development of UHPLC methods can offer significant advantages in terms of speed and resolution, allowing for faster analysis times and improved separation efficiency. numberanalytics.com
| Parameter | HPLC-UV | HPLC-MS/MS |
| Linearity (r²) | 0.997 | 0.999 chromatographyonline.com |
| Limit of Detection (LOD) | 40 µM | 20 nM chromatographyonline.com |
| Precision (%RSD) | < 3% | < 10% chromatographyonline.com |
| Accuracy (%) | 100 ± 3 | 100 ± 10 chromatographyonline.com |
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like this compound. In its free form, the compound carries a negative charge due to the sulfonate group, allowing for its separation based on its electrophoretic mobility.
Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully applied to the analysis of Mesna. ubaya.ac.id MEKC utilizes surfactants to form micelles, which act as a pseudo-stationary phase, enabling the separation of both charged and neutral analytes. A sensitive MEKC method with in-capillary derivatization and UV detection has been developed for the determination of total Mesna in human plasma.
The separation in CE is based on the charge-to-size ratio of the analyte. For sulfonated compounds, the high negative charge density allows for efficient migration and separation in an electric field. The choice of background electrolyte, its pH, and the use of additives can be optimized to achieve the desired separation from potential impurities.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical tool for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, in its natural state, is a salt, making it non-volatile and thermally labile. Direct analysis by GC is therefore not feasible. To overcome this limitation, derivatization is employed to convert the molecule into a volatile and thermally stable form. medmedchem.com
This chemical modification process is essential for GC analysis and typically targets the reactive thiol group of the molecule. medmedchem.com Common derivatization strategies include the use of trimethylsilyl (B98337) derivatives and alkyl halides. medmedchem.com These reactions replace the active hydrogen on the sulfur atom, reducing the compound's polarity and increasing its volatility, making it suitable for GC analysis. The high resolution and sensitivity of GC make it a valuable method for specific applications, such as pharmacokinetic studies, once proper derivatization is achieved. medmedchem.com
The selection of the derivatizing agent is critical and depends on the desired properties of the resulting derivative, such as its volatility and stability. The derivatization process must be reproducible and yield a single, stable product for accurate quantification.
Table 1: Derivatization Approaches for GC Analysis of this compound
| Derivatization Agent | Type of Reaction | Resulting Derivative | Key Advantages |
|---|---|---|---|
| Trimethylsilylating agents (e.g., BSTFA, TMCS) | Silylation | Trimethylsilyl derivative | Forms volatile and thermally stable products suitable for GC-MS analysis. |
Electrochemical Sensing and Biosensor Development for this compound Detection
Electrochemical methods offer a compelling alternative to chromatographic techniques, often providing rapid, sensitive, and cost-effective analysis without the need for extensive sample preparation or derivatization.
Voltammetric and Amperometric Detection Methods
Voltammetric and amperometric techniques are based on the principle of applying a potential to an electrode and measuring the resulting current. nih.gov These methods are well-suited for the detection of electroactive species like this compound, owing to its oxidizable thiol group.
In voltammetry, the potential is varied, and the current is recorded, providing qualitative and quantitative information. Amperometry, on the other hand, involves applying a constant potential and measuring the current as a function of time, which is directly proportional to the analyte's concentration. nih.gov
The choice of electrode material is crucial for the sensitive and selective detection of this compound. While various electrodes can be used, modifications are often necessary to enhance the electrochemical response and mitigate issues like electrode fouling.
Table 2: Comparison of Voltammetric and Amperometric Detection
| Technique | Principle | Information Obtained | Advantages |
|---|---|---|---|
| Voltammetry | Current is measured as potential is varied. | Both qualitative (peak potential) and quantitative (peak current) data. nih.gov | Provides detailed electrochemical behavior of the analyte. |
Integration into Novel Sensor Architectures
To further improve the performance of electrochemical sensors, recent research has focused on the development of novel sensor architectures. This often involves modifying the electrode surface with nanomaterials, polymers, or other chemical entities to enhance sensitivity, selectivity, and stability.
One innovative approach involves the use of a this compound-based electrochemical sensor itself, but for the detection of other compounds. For instance, a sensor constructed by integrating silver nanoparticles on this compound layers over a pencil graphite (B72142) electrode has been developed for the ultrasensitive analysis of modafinil. rsc.orgresearchgate.netrsc.org This demonstrates the versatility of this compound in creating novel sensor platforms.
The modification of electrode surfaces can lead to several advantages, including:
Enhanced electrocatalytic activity: This results in a stronger signal at a lower potential.
Increased surface area: This allows for a greater amount of analyte to interact with the electrode, boosting the signal.
Improved resistance to fouling: This leads to a more robust and reusable sensor.
The development of these advanced sensor architectures is a dynamic area of research, promising more sensitive and selective methods for the detection of a wide range of analytes, including this compound.
Table 3: Examples of Novel Sensor Architectures
| Sensor Platform | Modifier | Target Analyte | Key Finding |
|---|
Computational Chemistry and Theoretical Studies of Sodium Mercaptomethanesulfonate
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are fundamental to understanding the intrinsic properties of sodium mercaptomethanesulfonate. These methods allow for the precise determination of the molecule's geometry, electron distribution, and the subtle interplay of forces that govern its structure and stability.
Electronic Structure and Bonding Analysis
The electronic structure of this compound dictates its fundamental chemical and physical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide a detailed picture of the electron density distribution, molecular orbitals, and the nature of the chemical bonds within the molecule.
In a typical DFT study, the geometry of the mercaptomethanesulfonate anion would be optimized to find its lowest energy structure. From this optimized geometry, a variety of electronic properties can be calculated. A Natural Bond Orbital (NBO) analysis, for instance, can reveal the charge distribution across the atoms, highlighting the ionic character of the sodium-sulfonate interaction and the covalent nature of the carbon-sulfur bonds. nih.gov The analysis would likely show a significant negative charge localized on the oxygen atoms of the sulfonate group, with the sodium ion existing as a counterion.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. For the mercaptomethanesulfonate anion, the HOMO is expected to be localized primarily on the thiol group, specifically the sulfur atom, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO would likely be distributed across the C-S-O framework, representing the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Mercaptomethanesulfonate Anion
| Property | Calculated Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates kinetic stability and resistance to electronic excitation. |
| Dipole Moment | 8.2 D | A measure of the overall polarity of the molecule. |
Note: These values are illustrative and would be determined from actual DFT calculations.
The bonding in the sulfonate group would exhibit significant delocalization of the pi-electrons across the sulfur and three oxygen atoms, leading to equivalent S-O bond lengths and a resonance-stabilized structure. The C-S bonds will have distinct characteristics, with the bond to the sulfonate group being different from the bond in the thiol group due to the different oxidation states of the sulfur atoms.
Conformational Analysis and Intramolecular Interactions
The flexibility of the mercaptomethanesulfonate anion arises from the rotation around the C-C and C-S single bonds. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers between them. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be mapped out.
It is expected that the most stable conformers will be those that minimize steric hindrance and maximize favorable intramolecular interactions. A key interaction to investigate would be the potential for hydrogen bonding between the hydrogen of the thiol group and one of the oxygen atoms of the sulfonate group. While this would form a five-membered ring, the geometry might not be perfectly ideal for a strong hydrogen bond. DFT calculations can quantify the strength of such an interaction by analyzing the bond lengths, angles, and the electron density at the bond critical point. rsc.org
Studies on similar molecules, such as cysteine sulfonic acid, have shown a strong tendency for the sulfonate group to form hydrogen bonds with nearby amide groups. rsc.org In the case of mercaptomethanesulfonate, the primary intramolecular interaction would be with the thiol group.
Table 2: Hypothetical Conformational Energy Profile of Mercaptomethanesulfonate Anion
| Conformer | Dihedral Angle (S-C-C-S) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| Anti | 180° | 0.0 | Minimal steric hindrance. |
| Gauche | 60° | 1.2 | Potential for weak S-H···O hydrogen bonding. |
| Eclipsed | 0° | 4.5 | High steric repulsion (transition state). |
Note: These values are illustrative and represent a simplified conformational landscape.
Simulation of Reaction Pathways and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this includes understanding its synthesis, degradation, and its interactions with other molecules.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT can be used to model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. For example, the oxidation of the thiol group in mercaptomethanesulfonate to form a disulfide or further to a sulfonic acid is a reaction of significant interest. nih.gov
A DFT study of this process would involve:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting thiol and the final oxidized product.
Transition State Search: Identifying the highest energy point along the reaction coordinate, which represents the transition state. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
By studying these reaction pathways, one can gain insights into the feasibility of different chemical transformations and the factors that influence their rates. For instance, the acidity of the thiol proton can be predicted through DFT calculations, which is crucial for understanding its reactivity in base-catalyzed reactions. nih.gov
Molecular Dynamics (MD) Simulations of Solution Behavior
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred method for investigating the behavior of molecules in the condensed phase, such as in an aqueous solution. rutgers.edu
In an MD simulation of this compound in water, a simulation box containing one or more mercaptomethanesulfonate anions, sodium cations, and a large number of water molecules would be constructed. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
The simulation would then solve Newton's equations of motion for all atoms over a period of time, typically nanoseconds to microseconds, to generate a trajectory of the system's evolution. Analysis of this trajectory can reveal a wealth of information, including:
Solvation Structure: The arrangement of water molecules around the sulfonate and thiol groups can be characterized by calculating radial distribution functions. These would likely show a well-ordered shell of water molecules around the highly charged sulfonate group. acs.orgresearchgate.net
Ion Pairing: The simulation can quantify the extent to which the sodium cations remain associated with the sulfonate anions or exist as free ions in solution.
Diffusion Coefficients: The mobility of the mercaptomethanesulfonate anion, the sodium cation, and the water molecules can be calculated, providing insights into the transport properties of the solution. nih.gov
Conformational Dynamics: The simulation can track the transitions between different conformers of the mercaptomethanesulfonate anion in solution, providing a dynamic view of its flexibility.
Prediction of Spectroscopic Properties and Validation with Experimental Data
A crucial aspect of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be obtained. These predicted spectra can be instrumental in assigning the peaks in an experimental spectrum to specific molecular motions. For example, the characteristic stretching frequencies of the S-H, C-S, and S=O bonds can be identified. copernicus.org Advanced techniques can also account for anharmonic effects, leading to more accurate predictions. youtube.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be calculated. This involves computing the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. Comparing calculated and experimental NMR spectra can help confirm the structure of the molecule and its dominant conformation in solution.
The validation of computational predictions with experimental data is a critical step. A good agreement between the two builds confidence in the theoretical model, which can then be used to predict other properties that may be difficult or impossible to measure experimentally.
Environmental Chemistry and Biogeochemical Cycling of Mercaptomethanesulfonates
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic degradation involves non-biological processes that can transform chemical compounds in the environment. For sodium mercaptomethanesulfonate, these mechanisms are primarily driven by light (photolysis), water (hydrolysis), and reactions with naturally occurring reactive chemical species.
Hydrolytic Degradation: The carbon-sulfonate (C-S) bond in alkanesulfonates is known to be exceptionally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. The sulfonate group is an excellent leaving group only when attached to a strong electrophilic center, a condition not met in the simple alkyl chain of mercaptomethanesulfonate. Therefore, hydrolytic cleavage of the C-S bond is not considered a significant degradation pathway for this compound in environmental matrices.
Photolytic Degradation: Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. While the sulfonate group does not absorb light in the solar spectrum, the thiol group (-SH) can be susceptible to photolytic reactions. However, specific data on the phototransformation of mercaptomethanesulfonate is limited. Indirect photolysis, mediated by reactive species generated by sunlight in natural waters (see 6.1.2), is expected to be a more relevant degradation pathway. Should direct photolysis occur, it could potentially involve the cleavage of the C-S or S-H bonds, but this remains a minor and poorly characterized pathway.
In sunlit surface waters and the atmosphere, a variety of reactive oxygen species (ROS) are formed, including hydroxyl radicals (•OH), ozone (O₃), and singlet oxygen. These oxidants can play a significant role in the transformation of this compound, primarily by attacking the electron-rich thiol group.
Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidant. The primary mechanism of reaction with mercaptomethanesulfonate is expected to be hydrogen abstraction from the thiol group, forming a thiyl radical (•S-CH₂SO₃⁻). This reaction is typically very fast for thiols. The resulting thiyl radical can then undergo further reactions, such as dimerization to form a disulfide or reaction with oxygen to produce sulfonyl radicals, initiating a cascade of oxidative reactions.
Ozone (O₃): Ozone is a more selective oxidant that also reacts readily with reduced sulfur compounds. youtube.comepa.gov Ozonation of the thiol group can lead to the formation of sulfenic, sulfinic, and ultimately the sulfonic acid of methanesulfonic acid, effectively oxidizing the thiol to a second sulfonate group. The reaction kinetics are generally slower than with hydroxyl radicals but can be significant in environments where ozone concentrations are elevated, such as during ozonation in water treatment. nih.gov
The table below summarizes potential abiotic degradation reactions.
| Process | Reactant | Primary Transformation Mechanism | Expected Products | Environmental Relevance |
| Hydrolysis | H₂O | Cleavage of C-SO₃⁻ bond | Not significant | Very low under typical environmental conditions. |
| Direct Photolysis | Sunlight (UV) | C-S or S-H bond cleavage | Not well-characterized | Likely a minor pathway compared to indirect photolysis. |
| Oxidation | Hydroxyl Radical (•OH) | H-abstraction from thiol group | Thiyl radical (HS•CH₂SO₃⁻) | High; a primary degradation pathway in sunlit waters. |
| Oxidation | Ozone (O₃) | Oxidation of thiol group | Sulfenic, sulfinic, sulfonic acids | Moderate; relevant in ozone-rich environments and water treatment. |
Biotic Transformation and Microbial Metabolism
The biodegradation of organosulfonates is a key process in the environmental sulfur cycle, enabling microorganisms to access the sulfur and sometimes the carbon from these compounds.
Microorganisms have evolved specific enzymatic strategies to cleave the stable carbon-sulfur bond of sulfonates. nih.govnih.gov While research has not focused specifically on mercaptomethanesulfonate, the degradation pathways for other short-chain alkanesulfonates provide a strong model for its likely metabolism.
The critical step in degradation is the desulfonation of the molecule. In aerobic bacteria, this is often accomplished by oxygen-dependent enzymes. oup.com Key enzyme classes include:
FMNH₂-Dependent Monooxygenases: These enzymes utilize reduced flavin mononucleotide (FMNH₂) to activate molecular oxygen, which then attacks the carbon-sulfur bond, leading to its cleavage. This process releases the sulfur as sulfite (B76179) (SO₃²⁻) and produces an aldehyde (formaldehyde in this case) and the oxidized flavin (FMN).
α-Ketoglutarate-Dependent Dioxygenases: This class of enzymes also uses molecular oxygen to break the C-S bond, as seen in the degradation of taurine.
Under anaerobic conditions, different enzymatic systems are required. nih.govnih.gov Glycyl radical enzymes (GREs) have been identified as key catalysts for C-S bond cleavage in the absence of oxygen. nih.gov These enzymes use a radical-based mechanism to break the sulfonate bond, a critical pathway in anoxic environments like sediments and the gut microbiome. nih.gov
Microorganisms capable of degrading other sulfonates, such as Pseudomonas and Rhodococcus species, may possess the necessary enzymatic machinery to utilize mercaptomethanesulfonate as a sulfur source. nih.gov The degradation would likely proceed by first cleaving the sulfonate group to release sulfite, which can be assimilated into cellular sulfur compounds like cysteine. The remaining one-carbon thiol (methanethiol) could then be used as a carbon or energy source or be released.
| Enzyme Class | Cofactors/Cosubstrates | Reaction Environment | Mechanism | Example Substrates |
| FMNH₂-Dependent Monooxygenases | FMNH₂, O₂ | Aerobic | Oxygenolytic C-S bond cleavage | Alkanesulfonates |
| α-Ketoglutarate-Dependent Dioxygenases | α-Ketoglutarate, Fe(II), O₂ | Aerobic | Oxidative C-S bond cleavage | Taurine |
| Glycyl Radical Enzymes (GREs) | S-Adenosylmethionine (SAM) | Anaerobic | Radical-mediated C-S bond cleavage | Isethionate, Taurine |
The microbial degradation of this compound directly links its fate to the broader biogeochemical sulfur cycle. geochemicalperspectives.orgmdpi.com The degradation products, sulfite (SO₃²⁻) and methanethiol (CH₃SH), are central intermediates in microbial sulfur metabolism.
Sulfite (SO₃²⁻): This is a readily usable form of sulfur for many microorganisms and can be either assimilated into biomass (assimilatory sulfate reduction pathway) or, in anaerobic environments, be used as an electron acceptor and reduced to sulfide (H₂S) (dissimilatory sulfate reduction). frontiersin.org
Methanethiol (CH₃SH): This volatile thiol is a key precursor in the marine sulfur cycle. wikipedia.org It is a breakdown product of the abundant algal osmolyte dimethylsulfoniopropionate (DMSP) and is rapidly consumed by marine bacterioplankton. nih.govopenalex.org Methanethiol can be assimilated by bacteria as a source of sulfur for methionine synthesis. nih.gov Crucially, it can also be methylated by microbes to form dimethyl sulfide (DMS), a climate-active gas that, upon emission to the atmosphere, can be oxidized to form sulfate aerosols that influence cloud formation.
Therefore, while likely a minor source compared to DMSP, the degradation of mercaptomethanesulfonate in marine or terrestrial environments could contribute to the local pools of methanethiol and sulfite, thereby participating in the complex network of sulfur transformations that includes both assimilation into biomass and the production of volatile sulfur compounds. nih.govmdpi.com
Environmental Fate, Transport, and Persistence Modeling
The environmental fate of a chemical describes its transport and transformation across different environmental compartments (air, water, soil, biota). cdc.govepa.govitrcweb.org The physicochemical properties of this compound suggest a specific environmental behavior profile.
Transport: As a sodium salt, this compound is highly soluble in water and will exist as the mercaptomethanesulfonate anion. This high water solubility, combined with a negligible vapor pressure, means it will not volatilize into the atmosphere from water or soil. Its primary transport mechanism will be advection and dispersion within surface water and groundwater systems. Due to its anionic nature, it is expected to have low sorption affinity (low Koc) for most soils and sediments, which typically carry a net negative charge. nih.govdiva-portal.org This lack of sorption enhances its mobility in the subsurface, creating a potential for it to travel significant distances in groundwater plumes. researchgate.net
| Property | Symbol | Estimated Value/Characteristic | Implication for Environmental Fate |
| Water Solubility | Sw | High | Predominantly found in the aqueous phase; high mobility in water. |
| Vapor Pressure | Pvap | Very Low | Not expected to be present in the atmosphere; no atmospheric transport. |
| Octanol-Water Partition Coefficient | Kow | Very Low | Low potential for bioaccumulation in fatty tissues. |
| Organic Carbon-Water Partition Coefficient | Koc | Low | Weak sorption to soil and sediment; high mobility in groundwater. |
| Henry's Law Constant | KH | Very Low | Will not volatilize from water to air. |
| Degradation Half-life | t½ | Unknown (Potentially long) | May persist in the environment, particularly in anoxic conditions. |
Non Clinical Applications and Materials Science Contributions of Sodium Mercaptomethanesulfonate
Role as a Chemical Reagent in Organic and Inorganic Synthesis
Sodium 2-mercaptoethanesulfonate serves as a specialized reagent in several areas of chemical synthesis and analysis, valued for its reducing properties and high water solubility. chemimpex.comhopaxfc.com It is utilized in biochemical research as a reducing agent to maintain the reduced state of proteins and enzymes, which is critical for the accuracy of experimental assays. chemimpex.com Furthermore, it is employed in analytical chemistry to facilitate the detection and quantification of various biomolecules. sigmaaldrich.comchemimpex.com
The most prominent chemical transformation involving Sodium 2-mercaptoethanesulfonate is its reaction with α,β-unsaturated carbonyl compounds. wikipedia.org The thiol group acts as a potent nucleophile in a Michael addition reaction. wikipedia.org This is the same mechanism used to detoxify urotoxic metabolites of certain chemotherapy agents, such as acrolein, by forming a stable, non-toxic conjugate which is then excreted. wikipedia.orgsigmaaldrich.com This specific reactivity makes it a targeted scavenger for reactive and potentially harmful unsaturated aldehydes and ketones in various chemical systems.
In most of its applications, Sodium 2-mercaptoethanesulfonate is used in stoichiometric amounts as a protective or scavenging agent rather than as a catalyst. wikipedia.org Its primary role is to react with and neutralize specific toxic metabolites. sigmaaldrich.com
In the field of analytical chemistry, it has several applications. It has been used to develop methods for its own quantification in biological and pharmaceutical samples through techniques like micellar electrokinetic chromatography (MEKC) and high-performance liquid chromatography-tandem mass spectrometry. sigmaaldrich.comsigmaaldrich.com It is also a key component in the development of specialized analytical probes. For instance, it has been used to create fluorescence-enhanced histidine-stabilized gold nanoclusters for its own detection and in surface-enhanced Raman scattering (SERS) using gold colloids as probes. sigmaaldrich.comsigmaaldrich.com
Application in Material Science and Surface Functionalization
The dual functionality of Sodium 2-mercaptoethanesulfonate makes it an excellent candidate for surface modification in materials science, particularly for nanoparticles. nih.gov The thiol group provides a strong anchor to noble metal surfaces, while the sulfonate group imparts hydrophilicity and stability in aqueous media. acs.org
Sodium 2-mercaptoethanesulfonate is effectively used for the surface functionalization of metallic nanoparticles, such as those made of silver (Ag). nih.govacs.org The compound self-assembles on the nanoparticle surface through the thiol group's affinity for the metal, forming a stable monolayer. acs.org This process, known as thiolation, leverages the stable metal-sulfur bonds that form with surface atoms. nih.gov
This adsorbed layer of negatively charged mercaptoethanesulfonate anions serves multiple purposes. Firstly, it acts as a stabilizing agent, preventing the aggregation of nanoparticles in solution, particularly in the presence of substances like ammonia (B1221849). acs.org Secondly, the hydrophilic sulfonate groups render the nanoparticles water-soluble and biocompatible. science.gov Thirdly, this functionalized surface can act as a primer for the subsequent growth of other layers, such as a silica (B1680970) (SiO₂) shell in a modified Stöber reaction, creating core-shell nanocomposites (e.g., Ag-MES@SiO₂). acs.org These SERS-active nanocomposites can be used as probes for detecting metal cations. acs.org
| Nanoparticle Type | Functionalizing Agent | Purpose of Functionalization | Key Finding | Citation |
| Silver (Ag) Nanoparticles | Sodium 2-mercaptoethanesulfonate (MES) | Primer-free silica coating | MES monolayer protects Ag NPs from aggregation and acts as a silica priming molecule. | acs.org |
| Silver (Ag) Nanoparticles | Sodium 2-mercaptoethanesulfonate (MESNa) | Removal of Cu²⁺ from water | AgNPs@MESNa (B1676310) act as a complexing reagent for copper, which is then extracted. | researchgate.net |
| General Metal Nanoparticles | Thiol Compounds (including MES) | Improve surface functionality for bio-applications | Thiolation creates stable metal-sulfur bonds, enabling further bioconjugation and reducing non-specific protein adsorption. | nih.govscience.gov |
The primary role of Sodium 2-mercaptoethanesulfonate in this area is as a surface modifier for nanofillers that are then incorporated into polymer or composite matrices. The creation of silica-coated silver nanoparticles functionalized with the compound is a prime example of forming a nanocomposite material. acs.org The functionalization enhances the compatibility and dispersion of nanoparticles within a matrix, which is a critical factor for improving the mechanical and functional properties of the final composite material. nih.gov Its ability to create hydrophilic and stable surfaces on inorganic fillers can be leveraged to improve the interface between the filler and a polar polymer matrix.
Potential Uses in Industrial Chemical Processes and Technologies
The established properties of Sodium 2-mercaptoethanesulfonate suggest several potential industrial applications. Its ability to bind heavy metals makes it a candidate for use in environmental science, specifically in the detoxification of heavy metals in wastewater treatment processes. chemimpex.com Research has demonstrated its utility in functionalizing silver nanoparticles for the express purpose of removing toxic copper (Cu²⁺) ions from water. researchgate.net
Additionally, its mucolytic properties, which involve the breaking of disulfide bonds in mucous polypeptide chains, are utilized in some regions for respiratory treatments and have been explored for "chemical dissection" in surgical procedures to lyse adhesions. wikipedia.orgnih.gov This disulfide-disrupting capability could potentially be adapted for industrial processes where the controlled breakdown of protein-based materials or biofilms is required.
Future Research Directions and Emerging Paradigms for Sodium Mercaptomethanesulfonate Studies
Exploration of Novel Synthetic Routes and Sustainable Production
Current synthetic methodologies for sodium 2-mercaptoethanesulfonate, while effective, present opportunities for the incorporation of green chemistry principles to enhance sustainability. researchgate.netnih.gov Future research is anticipated to focus on developing novel synthetic pathways that are not only efficient but also environmentally benign.
One promising avenue lies in the exploration of electrochemical methods for the formation of carbon-sulfur bonds. researchgate.net This approach, powered by renewable energy, could offer a sustainable alternative to traditional chemical synthesis, potentially reducing waste and energy consumption. researchgate.net The use of biomass-derived starting materials, coupled with electrochemical synthesis, could further enhance the green credentials of sodium mercaptomethanesulfonate production. researchgate.net
Another area of investigation involves the use of biocatalysis. nih.gov Employing enzymes to catalyze key steps in the synthesis could lead to milder reaction conditions, higher selectivity, and a reduction in by-products. nih.gov The development of robust and recyclable biocatalysts will be crucial for the economic viability of such processes.
The principles of atom economy and waste reduction will be central to these future synthetic strategies. This includes the exploration of one-pot syntheses and continuous flow chemistry, which can minimize purification steps and solvent usage. elsevierpure.com
Table 1: Comparison of Current and Potential Future Synthetic Routes for this compound
| Feature | Current Synthetic Routes | Potential Future Routes |
| Energy Source | Typically fossil fuel-based | Renewable energy (e.g., solar, wind) for electrochemical synthesis |
| Catalysts | Often involve heavy metals or harsh reagents | Biocatalysts (enzymes), electrocatalysts |
| Starting Materials | Petrochemical-based | Potentially biomass-derived |
| Solvents | Often volatile organic solvents | Greener solvents (e.g., water, ionic liquids), or solvent-free conditions |
| Waste Generation | Can produce significant chemical waste | Minimized waste through higher atom economy and recycling |
| Process Type | Predominantly batch processing | Continuous flow processing |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
The analytical toolkit for monitoring the synthesis and behavior of this compound is set to expand significantly with the adoption of Process Analytical Technology (PAT). longdom.orgnews-medical.netnumberanalytics.com PAT enables real-time monitoring and control of critical process parameters, leading to improved product quality and process efficiency. longdom.orgnews-medical.netnumberanalytics.com
Future research will likely focus on integrating advanced spectroscopic techniques directly into the reaction vessel for in-situ and real-time analysis. Techniques such as Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can provide continuous data on reactant consumption, product formation, and the presence of any impurities. nih.govnih.gov This real-time information allows for immediate process adjustments, ensuring the reaction proceeds optimally. elsevierpure.com
For instance, the application of a compact composite sensor array combining UV and NIR spectroscopy has shown promise for the in-situ and real-time monitoring of aqueous formulations of active pharmaceutical ingredients (APIs). nih.gov Similar technologies could be adapted for the continuous manufacturing of this compound.
Furthermore, advanced mass spectrometry techniques, such as those combining probe electrospray ionization (PESI) with a mass spectrometer, offer rapid and direct analysis of reaction mixtures without the need for extensive sample preparation. mt.com This can provide immediate molecular weight information, crucial for tracking the progress of the synthesis. mt.com
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Predictive models can be developed to forecast the reactivity of the thiol group in this compound under various conditions. researchgate.net By training ML algorithms on large datasets of known reactions, it may become possible to predict the outcome of reactions with new substrates, saving significant time and resources in the laboratory. mdpi.com For example, deep learning models are being developed to predict the products of chemical reactions with high accuracy. mdpi.com
AI can also be employed in de novo drug design, where generative models propose new molecular structures with desired properties. chemimpex.com This could be used to design novel thiol-containing compounds based on the this compound scaffold with enhanced efficacy or targeted delivery for specific therapeutic applications. chemimpex.comnih.gov Furthermore, ML models can predict various physicochemical properties, which is crucial for drug development and material science applications. nih.govacs.orgresearchgate.netyoutube.com
Table 2: Potential Applications of AI and Machine Learning in this compound Research
| Application Area | Specific AI/ML Task | Potential Impact |
| Synthesis Optimization | Predictive modeling of reaction outcomes and yields. | Faster development of more efficient and sustainable synthetic routes. |
| New Applications | De novo design of derivatives with specific biological activities or material properties. | Accelerated discovery of new drugs and advanced materials. |
| Property Prediction | QSAR (Quantitative Structure-Activity Relationship) modeling to predict biological activity. | Rational design of compounds with improved therapeutic profiles. |
| Data Analysis | Analysis of large datasets from spectroscopic and other analytical techniques. | Deeper understanding of reaction mechanisms and compound behavior. |
Development of Structure-Function Relationships for New Applications in Unexplored Domains
The future of this compound research will heavily rely on elucidating the relationships between its molecular structure and its function in various contexts, paving the way for applications in previously unexplored domains. researchgate.netnih.gov The presence of both a nucleophilic thiol group and a hydrophilic sulfonate group on a small, simple backbone makes it a versatile building block.
One exciting frontier is in the field of materials science and nanotechnology . The thiol group's strong affinity for gold and other noble metal surfaces makes this compound an excellent candidate for functionalizing nanoparticles. nih.govresearchgate.net Such functionalized nanoparticles could have applications in drug delivery, diagnostics, and catalysis. nih.govresearchgate.netnih.gov For instance, thiolated nanoliposomes are being explored for targeted drug delivery in conditions like ulcerative colitis. nih.gov The sulfonate group would impart water solubility and stability to these nanomaterials.
Another potential area of exploration is in the development of stimulus-responsive materials . The thiol group can participate in reversible thiol-disulfide exchange reactions, which can be triggered by changes in the redox environment. nih.gov This property could be harnessed to create "smart" materials that change their properties, such as swelling or degradation, in response to specific biological cues. nih.gov
Furthermore, the fundamental structure-activity relationships of mercaptans are being investigated to understand how modifications to the molecular structure influence their activity. researchgate.netacs.org By systematically modifying the structure of this compound and evaluating the resulting changes in its properties, researchers can develop a deeper understanding that will guide the design of new molecules for specific functions. This could include developing derivatives that can more effectively target specific biological molecules, such as cysteine residues in proteins, for therapeutic intervention. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of sodium mercaptomethanesulfonate in laboratory settings?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, pH, and stoichiometric ratios. For example, adjusting the molar ratio of sodium sulfite to mercaptomethanesulfonic acid can influence yield. Detailed protocols should include stepwise reagent addition, inert atmosphere use (e.g., nitrogen), and real-time monitoring via pH probes . Characterization via NMR (¹H, ¹³C) and FT-IR is critical to confirm structural integrity. Reproducibility hinges on documenting solvent purity, catalyst selection (if any), and post-synthesis purification steps (e.g., recrystallization or column chromatography) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectroscopic data be addressed?
- Methodological Answer : Primary techniques include:
- NMR Spectroscopy : For sulfur-environment analysis (e.g., δ ~40–60 ppm in ¹³C NMR for sulfonate groups) and proton environments.
- FT-IR : To confirm sulfonate (S=O stretching at ~1050–1200 cm⁻¹) and thiol (-SH) functional groups.
- Elemental Analysis : To validate purity and stoichiometry.
Conflicts in data (e.g., unexpected peaks in NMR) may arise from impurities or tautomeric forms. Cross-validation using multiple techniques (e.g., HPLC-MS for molecular weight confirmation) and comparison with literature benchmarks (e.g., ChemSpider ID 118564 for analogous compounds) is essential .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should:
- Vary pH : Use buffered solutions (e.g., phosphate buffers for pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS.
- Temperature Gradients : Conduct accelerated stability tests (e.g., 25°C, 40°C, 60°C) under controlled humidity.
- Kinetic Analysis : Calculate degradation rates (e.g., Arrhenius plots for temperature-dependent stability). Document timepoints and aliquot handling to avoid artifacts .
Advanced Research Questions
Q. What mechanistic pathways are hypothesized for the reactivity of this compound in nucleophilic substitution reactions, and how can they be validated experimentally?
- Methodological Answer : Mechanistic studies often employ:
- Isotopic Labeling : Use deuterated solvents or ³⁵S-labeled compounds to track sulfur participation.
- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify rate-determining steps.
- Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) to map transition states and validate proposed intermediates. Experimental validation requires correlation between computational predictions and observed byproducts (e.g., via GC-MS) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?
- Methodological Answer : Contradictions may stem from:
- Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) with standardized protocols (e.g., identical passage numbers, serum-free conditions).
- Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values and assess efficacy thresholds.
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., assay interference from thiol-reactive reagents). Transparent reporting of negative controls (e.g., DMSO vehicle effects) is critical .
Q. What computational approaches are recommended for predicting the solvation behavior and reactivity of this compound in aqueous environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields like OPLS-AA to model hydration shells and ion-pairing dynamics.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : To study reaction mechanisms at solvent interfaces.
- pKa Prediction Tools : Software like MarvinSketch or SPARC to estimate sulfonate group acidity. Validate predictions with experimental titration data .
Data Presentation and Reproducibility Guidelines
- Experimental Section : Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials. For synthetic procedures, specify batch numbers, solvent suppliers, and equipment calibration details .
- Conflict Resolution : Use funnel plots or sensitivity analyses in meta-reviews to address publication bias or methodological heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
